4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol
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Overview
Description
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a benzyl group and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol typically involves the reaction of 1-benzylpiperidin-4-one with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 25-30°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar stimulant properties.
1-Benzylpiperidin-4-one: A precursor in the synthesis of 4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol.
2-(Pyridin-2-yl)-4-(1-aminopropan-2-yl)piperidine: A structurally related compound with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
54981-02-1 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-1-benzylpiperidin-4-ol |
InChI |
InChI=1S/C15H24N2O/c1-13(11-16)15(18)7-9-17(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,18H,7-12,16H2,1H3 |
InChI Key |
PFUAECFTLQVVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCN(CC1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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